molecular formula C14H20O2 B12687641 2-(3,5-Dimethylphenyl)ethyl isobutyrate CAS No. 94134-80-2

2-(3,5-Dimethylphenyl)ethyl isobutyrate

Cat. No.: B12687641
CAS No.: 94134-80-2
M. Wt: 220.31 g/mol
InChI Key: XZMQEOBINXEKCC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethyl isobutyrate is an organic compound with the molecular formula C14H20O2. It is also known as propanoic acid, 2-methyl-, 2-(3,5-dimethylphenyl)ethyl ester. This compound is characterized by the presence of a dimethylphenyl group attached to an ethyl isobutyrate moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)ethyl isobutyrate typically involves the esterification of 2-(3,5-dimethylphenyl)ethanol with isobutyric acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)ethyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethyl isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The dimethylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenyl)ethyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

94134-80-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)ethyl 2-methylpropanoate

InChI

InChI=1S/C14H20O2/c1-10(2)14(15)16-6-5-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3

InChI Key

XZMQEOBINXEKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCOC(=O)C(C)C)C

Origin of Product

United States

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